

Application Note: Quantification of Fingolimod Phosphate Using Fingolimod-d4 as an Internal Standard

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Compound of Interest

Compound Name: *Fingolimod-d4*

Cat. No.: *B602462*

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Abstract

This application note provides a detailed protocol for the quantification of Fingolimod phosphate (Fingolimod-P), the active metabolite of the multiple sclerosis drug Fingolimod, in biological matrices. The method utilizes a stable isotope-labeled internal standard, **Fingolimod-d4**, for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals requiring a robust bioanalytical method for pharmacokinetic, pharmacodynamic, and toxicokinetic studies of Fingolimod.

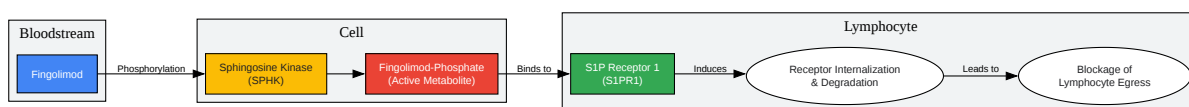
Introduction

Fingolimod (FTY720) is an immunomodulating drug used for the treatment of relapsing-remitting multiple sclerosis (RRMS).[1][2] Upon oral administration, Fingolimod is rapidly phosphorylated by sphingosine kinases to its active metabolite, Fingolimod phosphate.[3] Fingolimod-P is a sphingosine-1-phosphate (S1P) receptor modulator that acts as a functional antagonist, particularly on the S1P1 receptor subtype.[3][4] This interaction leads to the sequestration of lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system and thereby reducing the inflammatory response characteristic of MS.[4][5]

Accurate quantification of Fingolimod-P is crucial for understanding the pharmacokinetics and pharmacodynamics of Fingolimod. The use of a stable isotope-labeled internal standard, such as **Fingolimod-d4**, is essential for correcting for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision of the analytical method.[6][7] This application note describes a validated LC-MS/MS method for the determination of Fingolimod-P in human plasma or whole blood.

Signaling Pathway

Fingolimod is a prodrug that is converted to its active form, Fingolimod phosphate, by sphingosine kinases (SPHKs). Fingolimod-P then acts as a modulator of S1P receptors (S1PRs). The binding of Fingolimod-P to S1PR1 on lymphocytes induces receptor internalization and degradation, leading to a functional antagonism that blocks lymphocyte egress from lymph nodes.[3]



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Figure 1: Simplified Fingolimod Signaling Pathway.

Experimental Protocol

This protocol outlines a general procedure for the quantification of Fingolimod phosphate in human plasma or whole blood using **Fingolimod-d4** as an internal standard. The method is based on protein precipitation followed by LC-MS/MS analysis.

Materials and Reagents

- Fingolimod phosphate (Reference Standard)
- **Fingolimod-d4** (Internal Standard)

- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Human plasma/whole blood (control matrix)

Stock and Working Solutions Preparation

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fingolimod-P and **Fingolimod-d4** in methanol.
- Working Standard Solutions: Prepare serial dilutions of the Fingolimod-P stock solution in 50% methanol to create calibration curve standards and quality control (QC) samples at various concentrations.
- Internal Standard Working Solution: Dilute the **Fingolimod-d4** stock solution in methanol to a final concentration of 10 ng/mL.^[7]

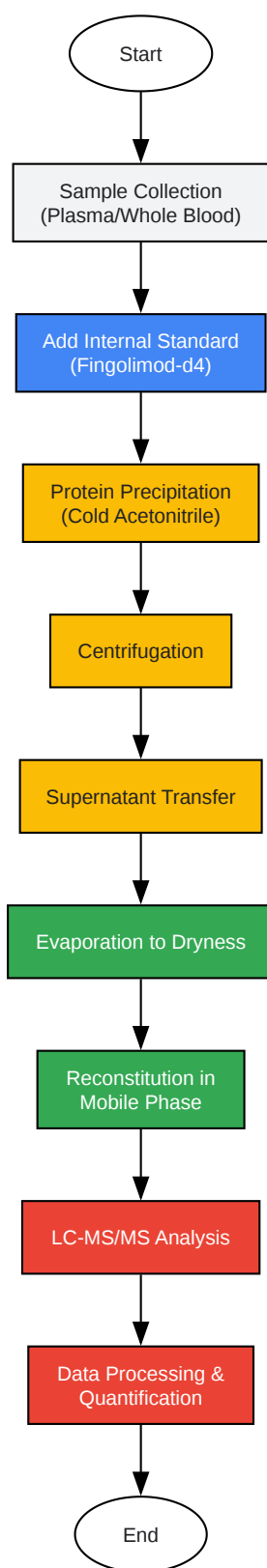
Sample Preparation

The following is a common protein precipitation method.^{[1][6]}

- Pipette 100 µL of plasma or whole blood sample (calibrator, QC, or unknown) into a microcentrifuge tube.
- Add 10 µL of the **Fingolimod-d4** internal standard working solution (final concentration will depend on the specific method, e.g., 10 ng/mL).^[1]
- Vortex for 10 seconds.
- Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex vigorously for 1 minute.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
- Transfer the supernatant to a new tube or a 96-well plate.
- Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.

Experimental Workflow Diagram



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Figure 2: Sample Preparation and Analysis Workflow.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required for specific instrumentation.

Liquid Chromatography

Parameter	Typical Value
Column	C18 column (e.g., 2.1 x 50 mm, 1.7 μ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	Optimized for separation of analytes from matrix components
Flow Rate	0.3 - 0.5 mL/min
Column Temperature	40°C
Injection Volume	5 - 10 μ L

Tandem Mass Spectrometry

Parameter	Typical Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	500 - 600°C ^[7]
Ion Spray Voltage	5500 V ^[7]

MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Fingolimod	308.4	255.3
Fingolimod-d4 (IS)	312.4	259.3
Fingolimod-P	388.2	255.3
Fingolimod-P-d4 (IS)	392.12	259.2

Note: The specific ion transitions may vary slightly depending on the instrument and optimization.[\[8\]](#)[\[9\]](#)

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of Fingolimod and Fingolimod phosphate.

Table 1: Calibration Curve and LLOQ

Analyte	Matrix	Linearity Range	LLOQ
Fingolimod	Human Plasma	0.3 - 150 ng/mL	0.3 ng/mL [1]
Fingolimod-P	Human Plasma	1.5 - 150 ng/mL	1.5 ng/mL [1]
Fingolimod	Whole Blood	10 - 800 pg/mL	10 pg/mL [8]
Fingolimod-P	Whole Blood	50 - 5000 pg/mL	50 pg/mL [8]

Table 2: Accuracy and Precision

Analyte	Matrix	QC Level	Accuracy (% Bias)	Precision (% CV)
Fingolimod-P	Whole Blood	Low	0.08 - 7.00%	2.73 - 9.31% [6]
Fingolimod-P	Whole Blood	Medium	0.08 - 7.00%	2.73 - 9.31% [6]
Fingolimod-P	Whole Blood	High	0.08 - 7.00%	2.73 - 9.31% [6]

Conclusion

The described LC-MS/MS method using **Fingolimod-d4** as an internal standard provides a reliable and robust approach for the quantification of Fingolimod phosphate in biological matrices. The protocol offers high sensitivity, accuracy, and precision, making it suitable for a variety of research and drug development applications. Adherence to the detailed experimental procedures and careful optimization of instrument parameters will ensure high-quality data for pharmacokinetic and other related studies of Fingolimod.

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